molecular formula C25H23N3O4S B12340050 (5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B12340050
M. Wt: 461.5 g/mol
InChI Key: QQHXAPZOYSKUDZ-PXLXIMEGSA-N
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Description

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a phenylmethoxypyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions.

    Attachment of the Phenylmethoxypyridinyl Group: This step involves the reaction of the thiazolidine-2,4-dione intermediate with a phenylmethoxypyridinyl derivative in the presence of a suitable base and solvent.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with a methylaminoethoxyphenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenylmethoxy group but differs in its overall structure and functional groups.

    4,4’-Difluorobenzophenone: Contains a benzophenone core with fluorine substitutions, differing significantly in structure and properties.

Uniqueness

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine-2,4-dione core and a phenylmethoxypyridinyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H23N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14-16H,12-13,17H2,1H3,(H,27,29,30)/b22-15+

InChI Key

QQHXAPZOYSKUDZ-PXLXIMEGSA-N

Isomeric SMILES

CN(CCOC1=CC=CC(=C1)/C=C/2\C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CN(CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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